Product packaging for 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine(Cat. No.:)

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine

Cat. No.: B13105765
M. Wt: 125.17 g/mol
InChI Key: XEPXXIJBKIILPY-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is a specialized dihydroimidazole derivative of significant interest in advanced chemical research and development. This compound serves as a key synthon and precursor in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials . Its imine functional group makes it a valuable intermediate for nucleophilic addition reactions and cyclization processes, enabling the synthesis of diverse polycyclic imidazole scaffolds . Researchers value this compound for its role in exploring new chemical spaces, especially in the development of molecules with potential biological activity. Imidazole-based structures are a cornerstone in medicinal chemistry, known to confer a wide range of therapeutic properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities . The reactivity of this compound may also be relevant in materials science, for instance, as a precursor in the formation of ionic liquids or other functionalized N-heterocyclic systems . The mechanism of action for this compound is context-dependent on its application. In synthetic chemistry, it primarily acts as a building block, participating in annulation reactions such as the van Leusen imidazole synthesis to form more complex, fused-ring structures . In biologically oriented research, any activity would be contingent on further functionalization, as the imidazole ring is a common pharmacophore that can interact with enzymes and biological receptors . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B13105765 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-2-imine

InChI

InChI=1S/C6H11N3/c1-3-9-5-4-8(2)6(9)7/h4-5,7H,3H2,1-2H3

InChI Key

XEPXXIJBKIILPY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=N)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Ethyl 3 Methyl 1h Imidazol 2 3h Imine

Protonation and Deprotonation Equilibria of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine

The reactivity of this compound is significantly influenced by its acid-base properties, specifically its ability to accept or donate a proton. This behavior is central to its role in various chemical transformations. The key equilibrium involves the protonation of the exocyclic imine nitrogen atom to form a positively charged imidazolium (B1220033) imine species, or the deprotonation from the imine nitrogen.

The basicity of the imine nitrogen in 2-iminoimidazolines, the class of compounds to which this compound belongs, is a subject of considerable interest. Theoretical studies on model compounds provide insight into their electronic structure and proton affinity. Density functional theory (DFT) calculations have been employed to determine the proton affinities (PAs) of related 2-iminoimidazoline systems nih.govrsc.org. These studies help in understanding the electronic characteristics and the propensity of the imine nitrogen to accept a proton.

The general mechanism for the formation and hydrolysis of imines often proceeds through a sequence of protonation and deprotonation steps masterorganicchemistry.com. In an acidic medium, the activation of an imine typically begins with the protonation of the imine nitrogen by a Brønsted acid, which generates a more reactive iminium ion acs.org. This fundamental step is crucial in many reactions where the imine acts as a nucleophile.

Generation of Imidazolium Imine Species

The generation of the corresponding imidazolium imine cation, formally named 1-ethyl-3-methyl-1H-imidazol-2(3H)-iminium, is achieved through the protonation of the exocyclic nitrogen atom of this compound. This process is a fundamental acid-base reaction where the imine acts as a Brønsted-Lowry base.

The high basicity of N-heterocyclic imines has been highlighted in recent research, with some mesoionic N-heterocyclic imines (mNHIs) being classified as "super nucleophiles" nih.gov. The basicity of these compounds is attributed to the significant polarization of the exocyclic imine moiety. Calculated proton affinities for these mNHIs are among the highest reported for this class of compounds, indicating a strong driving force for protonation nih.gov.

CompoundCalculated Proton Affinity (kJ/mol)
2-imino-1,3-dimethylimidazoline1034.3
2-imino-1,3-dimethylimidazolidine1049.4
Tetramethylguanidine1032.2

Data sourced from theoretical calculations on model compounds nih.govrsc.org.

The data indicates that 2-iminoimidazolines are strong bases, with proton affinities comparable to or even exceeding that of tetramethylguanidine, a well-known strong organic base. This high basicity suggests that this compound will readily undergo protonation in the presence of a suitable acid to form the stable 1-ethyl-3-methyl-1H-imidazol-2(3H)-iminium cation. The resulting iminium species is stabilized by resonance, which delocalizes the positive charge over the imidazole (B134444) ring and the exocyclic nitrogen atom. The formation of this charged species is a key step in many of its catalytic and synthetic applications.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic environment and bonding characteristics of imidazole-based compounds. These methods provide precise information on molecular geometry, charge distribution, and orbital interactions.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of imidazole (B134444) derivatives due to its favorable balance of accuracy and computational cost. Studies on structurally similar compounds, such as the 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]+) cation, have provided a robust framework for understanding these systems. DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and determine thermodynamic parameters. researchgate.netresearchgate.net

For instance, DFT has been employed to explore the interactions between the [EMIM]+ cation and various anions in ionic liquids. These studies reveal how the electronic structure of the imidazolium (B1220033) ring is influenced by its surrounding environment. researchgate.net Theoretical calculations on imidazole derivatives have been performed using hybrid functionals like B3LYP with various basis sets, such as 6-31G+(d) and 6-311++G(d,p), to achieve reliable results for molecular geometry and electronic properties. researchgate.netresearchgate.net The calculated frontier molecular orbitals (HOMO and LUMO) from these studies indicate the regions of electron-donating and electron-accepting capabilities, which are crucial for predicting chemical reactivity. researchgate.net

Table 1: Selected DFT-Calculated Properties for Imidazole-Related Structures

PropertyMethod/Basis SetValueReference
HOMO-LUMO Energy GapB3LYP/6-311++G(d,p)3.5968 eV researchgate.net
C=N Bond LengthB3LYP/6-311++G(d,p)1.29 Å - 1.35 Å researchgate.net
C-N Bond LengthB3LYP/6-311++G(d,p)1.37 Å - 1.40 Å researchgate.net
Activation Energy (SN2)M06/6-31+G(d,p)133.1 kJ/mol dtic.mil

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. For the 1-ethyl-3-methylimidazolium cation, NBO analysis provides insights into the nature of the bonding within the imidazolium ring and the interactions with associated anions. researchgate.net

The analysis reveals significant delocalization of electron density within the heterocyclic ring. It also quantifies the nature of the C-H bonds on the imidazolium ring, which are known to participate in hydrogen bonding. NBO calculations can highlight the specific orbitals involved in these interactions, such as the interaction between a lone pair (LP) on an anionic atom and the antibonding orbital (σ*) of a C-H bond on the cation. researchgate.net This level of detail is critical for understanding the forces that dictate the structure and properties of materials based on these compounds.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of larger systems over time. MD simulations provide a dynamic picture of molecular motion and intermolecular interactions in condensed phases.

MD simulations have been extensively used to study ionic liquids based on the 1-ethyl-3-methylimidazolium cation. researchgate.netnih.govarxiv.org These simulations reveal the complex network of intermolecular interactions, primarily driven by electrostatic forces and hydrogen bonding. A key finding from these studies is the importance of hydrogen bonds between the hydrogen atoms on the imidazolium ring (especially at the C2 position) and the anions or other polar molecules in the system. nih.govnih.govnih.gov

These interactions govern many of the macroscopic properties of these materials, such as viscosity and solubility. DFT-based ab initio molecular dynamics can provide a highly accurate description of these hydrogen bonds, showing that their geometry is similar in small clusters and bulk phases, though the dynamics can be significantly slower in droplets. researchgate.netnih.gov The strength and arrangement of these hydrogen bond networks are crucial for applications ranging from solvation to catalysis. nih.govnih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out reaction pathways and identify key transition states and intermediates.

For reactions involving imidazole-based compounds, computational modeling can provide a step-by-step description of the reaction mechanism. This includes calculating the activation energies for different potential pathways and identifying the lowest-energy route. For example, computational studies on the thermal decomposition of 1-ethyl-3-methylimidazolium bromide have been used to determine whether the reaction proceeds via an SN2 mechanism or a bond insertion. dtic.mil

By locating the transition states and calculating their energies, researchers concluded that the SN2 pathway has a significantly lower activation barrier, making it the favored mechanism. dtic.mil Similarly, in the study of hypergolic ionic liquids, ab initio molecular dynamics and potential energy surface scans are used to understand the initial steps of oxidation reactions, confirming that the anion-oxidant interaction is the critical first step. hawaii.edu These computational approaches, often confirmed by intrinsic reaction coordinate (IRC) calculations, are indispensable for understanding and predicting the reactivity of these compounds. dtic.milhawaii.edu

Catalytic Cycle Analysis

While 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine itself is generally considered a precursor to a catalytically active species, its role is pivotal in organocatalytic cycles that proceed through the formation of an N-heterocyclic carbene (NHC). The catalytic cycle is initiated by the deprotonation of the corresponding imidazolium salt or, in this context, the tautomerization and subsequent transformation of the imine to generate the highly reactive 1-ethyl-3-methylimidazol-2-ylidene, a potent nucleophilic catalyst. researchgate.netnih.govacs.org

The generation of the NHC from its precursor is a critical step. Imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (B1210297), have been studied for the in situ formation of NHCs. acs.org These carbenes are key players in a variety of chemical transformations, including benzoin condensation, Stetter reactions, and transesterification, by acting as powerful nucleophiles. nih.govisca.me

A generalized catalytic cycle involving an NHC derived from this compound in a reaction such as the benzoin condensation can be described as follows:

Carbene Formation: The cycle begins with the in situ formation of the N-heterocyclic carbene, 1-ethyl-3-methylimidazol-2-ylidene, from its precursor.

Nucleophilic Attack: The highly nucleophilic carbene attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.

Proton Transfer: A proton transfer occurs, leading to the formation of the Breslow intermediate. This key intermediate possesses umpolung reactivity, transforming the initially electrophilic carbonyl carbon into a nucleophile. isca.me

Second Nucleophilic Attack: The Breslow intermediate then attacks the carbonyl carbon of a second aldehyde molecule.

Product Formation and Catalyst Regeneration: Subsequent proton transfer and elimination of the product (e.g., benzoin) regenerates the N-heterocyclic carbene, allowing it to re-enter the catalytic cycle. isca.me

The efficiency and viability of such catalytic cycles are influenced by the stability and electronic properties of the NHC, which can be fine-tuned by modifying the substituents on the imidazole ring. researchgate.net

Conformation and Tautomerism

The structure and reactivity of this compound are intrinsically linked to its conformational and tautomeric possibilities. As a 2-iminoimidazoline derivative, it can exist in different tautomeric forms, primarily the imino and amino forms. Computational studies on analogous 2-amino-2-imidazoline systems using Density Functional Theory (DFT) have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net

The tautomeric equilibrium can be influenced by several factors, including the electronic nature of the substituents on the imidazole ring and the surrounding solvent environment. Solvation effects, for instance, can shift the tautomeric preference towards the imino species. researchgate.net The relative energies of different tautomers and conformers are crucial in determining the compound's predominant form in a given environment and its subsequent reactivity. scispace.comnih.govbeilstein-journals.org

Theoretical investigations into the electronic structure of 2-iminoimidazolines reveal that their structural parameters are best described by non-ylidic resonance structures, indicating that electron delocalization within the imidazole heterocycle is not the dominant factor in these systems. rsc.orgnih.gov The charge distribution, as analyzed by Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) methods, provides further insight into the electronic nature and reactivity of these compounds. rsc.orgnih.gov

Computational modeling, often employing DFT methods such as B3LYP, is a powerful tool for studying the molecular geometry, electronic properties, and conformational flexibility of such imidazole derivatives. researchgate.netresearchgate.netdntb.gov.ua These studies can predict key parameters like bond lengths, bond angles, dihedral angles, and the energy differences between various conformers and tautomers.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT study on the tautomers of this compound, based on findings for similar compounds.

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Imino Form (Gas Phase)2.53.1
Amino Form (Gas Phase)0.04.5
Imino Form (Solvated)1.8-
Amino Form (Solvated)0.0-
Conformer (Amino Form)Dihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. For the 1-ethyl-3-methylimidazolium (B1214524) cation, the ¹H NMR spectrum typically shows distinct signals for the protons on the imidazolium (B1220033) ring and the ethyl and methyl substituents.

The proton on the C2 carbon of the imidazolium ring is the most deshielded due to the adjacent positively charged nitrogen atoms, and therefore appears at the lowest field (highest ppm value). The protons on the C4 and C5 carbons of the ring appear at higher fields. The ethyl group protons show a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling. The methyl group attached to the nitrogen atom appears as a singlet.

For 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine, the absence of a proton at the C2 position would mean the disappearance of the most downfield signal. The chemical shifts of the remaining ring protons (at C4 and C5) would also be affected by the change from a delocalized positive charge to a neutral imine group.

Table 1: Representative ¹H NMR Chemical Shifts for the 1-Ethyl-3-methylimidazolium Cation

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Reference
H2 (Imidazolium Ring) 9.66 - 10.23 s - rsc.org
H4, H5 (Imidazolium Ring) 7.36 - 7.57 d, t 1.8 - 6.2 rsc.org
N-CH₂ (Ethyl) 4.03 - 4.41 q 7.4 rsc.org
N-CH₃ 3.72 - 4.11 s - rsc.org
CH₃ (Ethyl) 1.20 - 1.60 t 7.4 rsc.org

Note: Chemical shifts are dependent on the solvent and the counter-ion.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of the 1-ethyl-3-methylimidazolium cation, the C2 carbon is the most deshielded, appearing at the lowest field. The C4 and C5 carbons appear at higher fields. The carbons of the ethyl and methyl substituents are observed in the aliphatic region of the spectrum.

For this compound, the C2 carbon, now part of a C=N double bond, would exhibit a significantly different chemical shift, likely in the range of 150-170 ppm, which is characteristic of imine carbons. The chemical shifts of the other ring carbons (C4 and C5) would also be altered.

Table 2: Representative ¹³C NMR Chemical Shifts for the 1-Ethyl-3-methylimidazolium Cation

Carbon Assignment Chemical Shift (δ) in ppm Reference
C2 (Imidazolium Ring) 133.79 - 135.02 rsc.org
C4, C5 (Imidazolium Ring) 119.98 - 122.49 rsc.org
N-CH₂ (Ethyl) 42.59 - 43.78 rsc.org
N-CH₃ 34.33 - 35.32 rsc.org
CH₃ (Ethyl) 13.46 - 14.42 rsc.org

Note: Chemical shifts are dependent on the solvent and the counter-ion.

Two-dimensional (2D) NMR techniques are invaluable for the complete structural assignment of complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of different fragments within the molecule, for instance, confirming the attachment of the ethyl and methyl groups to the nitrogen atoms of the imidazole (B134444) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity. NOESY can be used to determine the stereochemistry and conformation of a molecule. For this compound, NOESY could provide insights into the spatial arrangement of the substituents on the imidazole ring.

While no specific 2D NMR data for this compound was found, these techniques would be essential for its full structural characterization.

Time-resolved NMR spectroscopy is a technique used to monitor the progress of chemical reactions in real-time. It allows for the identification of reactants, products, and any intermediate species, providing valuable mechanistic insights. One study noted that the formation of an imine product during the reaction of 1-ethyl-3-methylimidazolium acetate (B1210297) with poly(sulfur nitride) was followed by time-resolved NMR spectroscopic methods. acs.org However, the specific data for the imine was not provided. This technique could be employed to study the synthesis of this compound and understand its formation mechanism.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Spray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing ionic and polar compounds. Time-of-Flight (ToF) mass analyzers are known for their high mass accuracy and resolution. ESI-ToF-MS is therefore a powerful tool for the characterization of compounds like this compound.

For the 1-ethyl-3-methylimidazolium cation, ESI-MS typically shows a prominent peak corresponding to the molecular ion [EMIM]⁺ at a mass-to-charge ratio (m/z) of 111.09. rsc.orgnih.gov For the neutral imine compound, ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 126.12 (for C₆H₁₁N₃). High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition.

Table 3: Expected ESI-ToF-MS Data for this compound

Ion Calculated m/z
[M+H]⁺ 126.12
[M+Na]⁺ 148.10

Note: This is predicted data as no experimental ESI-ToF-MS data for the target compound was found.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the spectrum is characterized by several key absorption bands that correspond to the vibrations of its distinct structural components.

The most notable feature in the FT-IR spectrum of this imine is the C=N stretching vibration, which is expected to appear in the range of 1600–1659 cm⁻¹ nih.gov. This band is a strong indicator of the imine functional group. The spectrum would also exhibit characteristic peaks for the C-H stretching vibrations of the ethyl and methyl groups, typically observed between 2850 and 3000 cm⁻¹. Vibrations associated with the imidazole ring, including C=C and C-N stretching, would also be present, generally in the 1400-1600 cm⁻¹ region. Bending vibrations for the alkyl groups and the imidazole ring would be found at lower wavenumbers.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Imine (C=N)1600–1659Stretching
Alkyl (C-H)2850–3000Stretching
Imidazole Ring (C=C, C-N)1400–1600Stretching
Alkyl (C-H)1350–1470Bending

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, its radical cation or other paramagnetic derivatives could be generated and studied by EPR.

The EPR spectrum of a radical species of this compound would provide information about the distribution of the unpaired electron density within the molecule. The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum. The g-factor is a characteristic property of the radical, while hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule.

For an imine radical cation, the unpaired electron may be localized on the nitrogen atom or delocalized over the π-system of the imidazole ring rsc.org. The resulting EPR spectrum would show splitting patterns corresponding to the number and type of interacting nuclei. For example, coupling to the ¹⁴N nucleus of the imine group and the protons on the ethyl and methyl groups, as well as the imidazole ring, would lead to a complex hyperfine structure. The magnitude of the coupling constants would reveal the extent of the unpaired electron's interaction with each nucleus, thereby mapping the spin density distribution. Studies on other imine radical cations have shown that the geometry at the radical center can influence the observed hyperfine couplings rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The imidazole ring contains a conjugated π-system, which will give rise to intense π → π* transitions, likely in the shorter wavelength region of the UV spectrum. The imine group contains a nitrogen atom with a lone pair of electrons, which can undergo a lower energy n → π* transition. This absorption is typically weaker and appears at a longer wavelength.

Computational studies on the closely related 1-ethyl-3-methylimidazolium cation have been used to model its UV-Vis spectrum, showing good agreement with experimental data when solvent effects are considered nih.gov. For the imine, the position and intensity of the absorption bands would be influenced by the solvent polarity. In general, imines show characteristic absorption bands that can be used for their identification and quantification nih.gov.

Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π< 250High
n → π250–350Low to Moderate

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly documented, the crystal structure of salts containing the very similar 1-ethyl-3-methylimidazolium cation has been determined. For example, the structure of 1-ethyl-2,3-dimethylimidazolium tetrahaloferrate(III) reveals the geometry of the imidazolium ring and its substituents rsc.org. These structures show that the imidazolium ring is planar, with the ethyl and methyl groups attached to the nitrogen atoms.

Based on this, the solid-state structure of this compound would be expected to feature a planar imidazole ring. The exocyclic C=N double bond would dictate a specific geometry for the imine hydrogen. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions such as hydrogen bonding (if a suitable hydrogen bond donor is present) and van der Waals forces. The precise bond lengths and angles would be a key outcome of an SC-XRD analysis, confirming the hybridization and bonding within the molecule.

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
1-ethyl-2,3-dimethylimidazolium tetrabromoferrate(III)MonoclinicP2₁/n9.23414.28910.84390113.8890

Data for a related compound containing a similar imidazolium core structure.

Applications in Catalysis and Materials Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The exocyclic nitrogen atom of N-heterocyclic imines is a strong electron-pair donor, a characteristic that is significantly enhanced by the delocalization of positive charge into the five-membered imidazole (B134444) ring upon coordination to an electrophile. rsc.orgresearchgate.net This makes the imidazolin-2-imino group an excellent ligand for stabilizing metal centers, including a wide variety of main group and transition metals. rsc.orgresearchgate.netnih.gov

Coordination Chemistry with Transition Metals (e.g., Iridium, Tin, Gold)

The strong σ-donating properties of 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine and its derivatives make them effective ligands for various transition metals, forming stable organometallic complexes used in catalysis.

Iridium: Cationic iridium(I) precatalysts have been synthesized utilizing bidentate phosphine-imidazolin-2-imine ligands. These complexes are effective in hydrogen isotope exchange reactions, demonstrating the robustness of the imine-metal bond.

Gold: Gold complexes featuring N-heterocyclic carbene ligands, which are structurally related to the imine, have been extensively studied. mdpi.com For instance, halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) and bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I)/(III) complexes have been synthesized and characterized. nih.gov The stability and reactivity of these complexes are influenced by the specific ligands and the oxidation state of the gold center. nih.gov Bifunctional chiral NHC-gold(I) complexes have also been developed for enantioselective catalysis. tum.de

Tin: N-heterocyclic imines have been successfully used to stabilize binuclear tin(II) cations. york.ac.uk The reaction of an N-lithiated imidazolin-2-imine with tin(II) precursors yields bimetallic complexes bridged by anions like triflate ([OTf]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻). These complexes demonstrate the ligand's ability to stabilize electron-deficient main-group metal centers and have shown potential in the catalytic hydroboration of carbonyls. york.ac.uk

Other transition metals such as palladium and titanium have also been coordinated with imine imidazol-2-imine ligands, which can act in either a bidentate or a monodentate fashion through the more basic iminic nitrogen atom. rsc.org

Metal CenterLigand TypeResulting Complex ExampleApplication AreaReference
Iridium(I)Phosphine-imidazolin-2-imine (P,N bidentate)Cationic Ir(I) Pre-catalystsHydrogen Isotope Exchange rsc.org
Gold(I)/Gold(III)N-Heterocyclic Carbene (NHC)(NHC)Au(I)-X, [(NHC)₂Au(I)]⁺, [(NHC)₂Au(III)X₂]⁺Anticancer Research, Catalysis nih.gov
Tin(II)N-Heterocyclic Iminato[IPrNSn(μ-OTf)]₂ (IPrN = bis(2,6-diisopropylphenyl)imidazolin-2-iminato)Catalytic Hydroboration york.ac.uk
Palladium(II)Imine imidazol-2-iminePd(II) complexes with monodentate or bidentate coordinationGeneral Coordination Chemistry rsc.org

Enantioselective Catalysis utilizing Chiral Imine-Based Ligands

A significant advancement in catalysis is the development of chiral ligands that can induce enantioselectivity in chemical reactions. By incorporating chiral motifs into the backbone of imidazol-2-imine ligands, researchers have created powerful tools for asymmetric synthesis.

A notable example involves the synthesis of new chiral N-heterocyclic carbene (NHC)-imine ligands derived from enantiopure trans-1,2-diaminocyclohexane. nih.gov These ligands, when complexed with palladium(II), have been applied to asymmetric allylic alkylation reactions, achieving high enantioselectivity with a maximum of 92% enantiomeric excess (ee). nih.gov The modular nature of the synthesis allows for straightforward modification of the ligand structure to optimize catalytic performance. nih.gov

Similarly, bifunctional chiral NHC ligands based on an imidazopyridine core have been developed for gold(I) catalysis. tum.de These ligands, derived from chiral pool α-amino acids, incorporate a urea (B33335) motif capable of hydrogen bonding. This secondary interaction helps to control the substrate's orientation in the catalyst's chiral pocket, leading to excellent enantioselectivities (up to 99:1 enantiomeric ratio) in cycloisomerization reactions of 1,6-enynes. tum.de

Organocatalysis via N-Heterocyclic Carbene (NHC) Pathways

This compound is an N-heterocyclic carbene (NHC), a class of organocatalysts known for their ability to induce "umpolung" or polarity inversion. wikipedia.org The carbene is typically generated in situ by deprotonating its corresponding 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]⁺) salt precursor. researchgate.net

The ionic liquid 1-ethyl-3-methylimidazolium acetate (B1210297), [EMIM][OAc], has been identified as a highly efficient and robust organocatalyst for the cyanosilylation of various carbonyl compounds with trimethylsilyl (B98337) cyanide (TMSCN). nih.gov This reaction proceeds under mild, solvent-free conditions. Remarkably, the catalyst loading can be reduced to as low as 0.0001 mol%, achieving exceptionally high turnover frequencies (TOF) that can exceed 10,000,000 h⁻¹, values that are outstanding in the field of organocatalysis. nih.gov The proposed mechanism involves the acetate anion deprotonating the imidazolium (B1220033) cation to form the active NHC, which then activates the silyl (B83357) cyanide reagent.

Performance of [EMIM][OAc] in Cyanosilylation of Benzaldehyde
Catalyst Loading (mol%)Time (min)Conversion (%)Turnover Frequency (TOF) (h⁻¹)Reference
0.159911,880 nih.gov
0.01109858,800 nih.gov
0.0013095190,000 nih.gov
0.00016092920,000 nih.gov

Integration into Ionic Liquid Systems

The precursor to this compound is the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation, a fundamental component of many common ionic liquids (ILs). researchgate.netresearchgate.net These ILs are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for various applications.

As Reactive Solvents for Chemical Processes

In certain ionic liquids, the constituent ions are not merely inert solvents but can actively participate in chemical reactions. 1-Ethyl-3-methylimidazolium acetate, [EMIM][OAc], serves as a prime example of a reactive IL. tum.de In this IL, an equilibrium exists between the imidazolium cation, the acetate anion, and the neutral species: the N-heterocyclic carbene (this compound) and acetic acid. researchgate.net

This in situ generation of the carbene allows [EMIM][OAc] to function as a reactive solvent for the dissolution of elemental sulfur (S₈). tum.de The carbene attacks the S₈ ring, initiating a series of reactions that lead to the formation of 1-ethyl-3-methylimidazole-2-thione and various polysulfide species. tum.de A similar reactive dissolution process occurs with poly(sulfur nitride), where the corresponding imine is identified as one of the reaction products. tum.de

In Electrochemical Applications (e.g., Electrodeposition, Battery Electrolytes)

Ionic liquids based on the [EMIM]⁺ cation are widely explored as electrolytes in electrochemical systems due to their high ionic conductivity and wide electrochemical stability windows.

Electrodeposition: Chloroaluminate ILs, such as 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIM]AlCl₄), have been successfully used as electrolytes for the electrodeposition of aluminum. mdpi.com These ILs exhibit a wide and stable electrochemical window, and the addition of an aluminum precursor like AlCl₃ enables the deposition of metallic aluminum films on various substrates. mdpi.com The active species for deposition is identified as the heptachlorodialuminate anion ([Al₂Cl₇]⁻).

Battery Electrolytes: The favorable properties of [EMIM]⁺-based ILs make them promising electrolytes for next-generation batteries. A novel IL, 1-ethyl-3-methylimidazolium bis(nonafluorobutane-1-sulfonyl imidate), has been synthesized and used to prepare nonaqueous liquid electrolytes for lithium-ion batteries. These electrolytes exhibit a wide electrochemical stability window (4.3 V) and have enabled LiFePO₄/Li coin cells to achieve high specific capacities. Additionally, gel polymer electrolytes have been created by entrapping ILs like 1-ethyl-3-methylimidazolium tetracyanoborate within a polymer matrix, offering solid-state electrolytes for electrochemical supercapacitors with high thermal stability and ionic conductivity.

Electrochemical Applications of [EMIM]⁺-Based Ionic Liquids
Ionic Liquid (Anion)ApplicationKey FindingReference
Tetrachloroaluminate ([AlCl₄]⁻)Aluminum ElectrodepositionProvides a wide electrochemical window for successful Al deposition. mdpi.com
Bis(nonafluorobutane-1-sulfonyl imidate)Li-ion Battery ElectrolyteAchieves high specific capacity (132.75 mAh g⁻¹) and a wide stability window (4.3 V).
Tetracyanoborate ([B(CN)₄]⁻)Gel Polymer Electrolyte for SupercapacitorsShows high ionic conductivity (~9 × 10⁻³ S cm⁻¹) and thermal stability up to 310 °C.
Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻)Li-ion Battery ElectrolyteEnables good cyclability for graphite (B72142) anodes (307 mAh g⁻¹ after 40 cycles).

As Plasticizers in Polymer Materials

Plasticizers are additives that increase the flexibility and durability of polymers. While there is a substantial body of research on the use of ionic liquids like 1-ethyl-3-methylimidazolium salts as effective plasticizers for various polymers, including biopolymers, specific data on the plasticizing effects of this compound is not present in the reviewed literature. The focus of existing research has been on the cationic form, the 1-ethyl-3-methylimidazolium ion, paired with various anions.

Functional Materials Development (e.g., Coatings, Inks, Polymers)

Functional materials are designed to possess specific properties that allow them to perform particular functions. The development of advanced coatings, inks, and polymers often relies on the incorporation of specialized chemical compounds.

For instance, a related compound, 1-ethyl-3-methylimidazolium ethyl sulfate, has been identified as a viable antistatic agent for use in coatings, inks, and various polymer materials. This highlights the potential of the broader class of 1-ethyl-3-methylimidazolium derivatives in functional material applications. However, a direct correlation or specific research detailing the use of this compound in these areas could not be found.

Future Research Trajectories

Development of Novel and Sustainable Synthetic Routes

Current understanding points to the formation of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine as a product in specific reactive environments, such as during the interaction of 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) with poly(sulfur nitride). acs.orgnih.gov However, dedicated, high-yield synthetic strategies are largely undeveloped. Future research must prioritize the creation of novel and sustainable synthetic methodologies.

Key objectives for this research trajectory include:

Catalyst-Free Synthesis: Exploring pathways that minimize or eliminate the need for catalysts, potentially through tandem approaches that leverage dynamic imine chemistry. rsc.org

Green Solvents and Reagents: Shifting from traditional volatile organic solvents to greener alternatives like water or bio-derived solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Advanced Methodologies: Investigating techniques such as flow chemistry, mechanochemistry, and microwave-assisted synthesis to improve efficiency, reduce energy consumption, and enhance safety.

A comparative table of potential synthetic approaches is outlined below.

MethodologyPotential AdvantagesResearch Focus
Flow Chemistry Enhanced safety, precise control over reaction parameters, easy scalability.Optimization of reaction conditions (temperature, pressure, flow rate) for continuous production.
Mechanochemistry Solvent-free or low-solvent conditions, access to novel reactivity.Screening of grinding parameters and liquid-assisted grinding additives.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Discovery and engineering of enzymes capable of catalyzing imine formation.
Photocatalysis Use of light as a renewable energy source.Development of suitable photocatalysts and reactor designs for the target synthesis.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is a largely uncharted domain. As a neutral analogue of N-heterocyclic carbenes (NHCs), it is predicted to have a unique chemical character. Future studies will be crucial to map its reaction landscape. For instance, the parent imidazolium (B1220033) cation is known to form a transient carbene that reacts with CO2, suggesting the imine could have interesting interactions with small molecules. nih.gov

Areas ripe for exploration include:

Activation of Small Molecules: Investigating its ability to activate molecules like CO₂, H₂, and N₂O for chemical transformations.

Cycloaddition Reactions: Exploring its participation in [2+2], [4+2], and other cycloaddition reactions to construct complex heterocyclic systems.

Organocatalysis: Assessing its potential as a metal-free catalyst for various organic transformations, drawing parallels to the catalytic activity of its parent ionic liquids in processes like lignin (B12514952) depolymerization. nih.gov

Frustrated Lewis Pair (FLP) Chemistry: Investigating its use as the Lewis base component in FLPs for metal-free hydrogenations and other challenging transformations.

Advanced Ligand and Catalyst Design for Specific Transformations

The structural similarity of this compound to widely used NHC ligands suggests significant potential in coordination chemistry and catalysis. researchgate.net Future research should focus on designing and synthesizing novel metal complexes where this imine serves as a ligand. The electronic and steric properties of the imine ligand are expected to differ from traditional NHCs, potentially leading to catalysts with unique activity and selectivity.

Key research directions are:

Synthesis of Novel Metal Complexes: Coordinating the imine to a wide range of transition metals (e.g., Pd, Ru, Au, Cu, Fe).

Comparative Catalytic Studies: Benchmarking the performance of these new catalysts against state-of-the-art NHC-based systems in important reactions like cross-coupling, metathesis, and C-H activation.

Stimuli-Responsive Catalysis: Designing systems where the ligand's coordination or electronic properties can be reversibly altered by external stimuli (e.g., light, pH), allowing for switchable catalytic activity.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Studies

A comprehensive understanding of why this compound behaves the way it does is essential for its rational application. While computational studies have been performed on the decomposition pathways of its parent cation, chemrxiv.org a dedicated investigation into the imine is needed. An integrated approach combining computational modeling with empirical studies is the most promising path forward.

Research ComponentTechniques and Goals
Computational Chemistry Employing Density Functional Theory (DFT) and ab initio methods to model the imine's geometry, electronic structure (HOMO/LUMO levels), and proton affinity. Simulating reaction mechanisms and transition states to predict reactivity.
Advanced Spectroscopy Utilizing NMR (¹H, ¹³C, ¹⁵N), IR, and Raman spectroscopy to elucidate the precise structure and bonding in the isolated imine and its derivatives.
Kinetics Studies Performing kinetic experiments to measure reaction rates and determine activation energies, providing empirical data to validate and refine computational models.
Crystallography Obtaining single-crystal X-ray diffraction data of the imine or its solid derivatives to definitively determine its three-dimensional structure.

This dual approach will enable the development of robust structure-property and structure-reactivity relationships, guiding the rational design of new catalysts and materials.

Expansion of Applications in Green Chemistry and Advanced Materials (Non-Biological)

The precursors to this compound, particularly ionic liquids like [EMIm]Cl and [EMIm][OAc], have found extensive use in green chemistry and materials science. wikipedia.org They are effective in dissolving cellulose, researchgate.net plasticizing biodegradable polymers, mdpi.com and modifying materials for electronic applications. mdpi.com The unique properties of the neutral imine could open doors to new, non-biological applications in these fields.

Future research should target:

Organocatalysis for Green Synthesis: Developing the imine as a recyclable, metal-free organocatalyst for reactions such as transesterification (biodiesel production) or polymer synthesis.

Surface Modification: Exploring the grafting of the imine onto material surfaces (e.g., silica, graphene, metal oxides) to create functional materials with tailored properties for applications in sensing, separations, or heterogeneous catalysis.

Polymer Chemistry: Using the imine as a monomer or initiator for polymerization reactions to create novel polymers with unique thermal or conductive properties.

Advanced Functional Materials: Investigating the incorporation of the imine into conductive polymer formulations or as an additive in thin films for organic electronic devices, building upon the work done with its ionic liquid precursors. mdpi.com

Q & A

Q. What are the recommended synthetic strategies for preparing 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine and its derivatives?

A one-pot multi-step synthesis involving α-active methylene ketones, brominating agents (e.g., N-bromosuccinimide), and primary amines (e.g., benzylamine) is widely applicable. For example, symmetrical or asymmetrical ketones undergo bromination followed by thiocyanation and condensation with amines in ethanol. This method avoids chromatographic purification, yielding imine derivatives with 50–85% efficiency. Key intermediates are characterized via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity, such as distinguishing between C4 hydroxy vs. imine tautomers .

Q. How can spectroscopic techniques resolve structural ambiguities in imidazol-imine derivatives?

Nuclear magnetic resonance (NMR) is critical for differentiating tautomers. For instance, hydroxyl groups in unexpected products (e.g., N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide) appear as broad singlets at ~6.62 ppm in 1H^{1}\text{H}-NMR, while C5 in 13C^{13}\text{C}-NMR at 90.76 ppm confirms hydroxylation instead of imine formation. X-ray crystallography further resolves ambiguities by revealing bond angles (e.g., C4–C5–C9–C8 torsion angles) and hydrogen-bonding networks .

Q. What are the common pitfalls in synthesizing imidazol-imines, and how can they be mitigated?

Unanticipated side reactions, such as hydroxylation instead of imine formation, arise from steric hindrance or competing nucleophilic attack. For example, using benzylamine with acetylacetone may yield hydroxy-thiazolidin-2-ylidene derivatives due to water traces in ethanol. Mitigation includes rigorous solvent drying, controlled reaction times (<2 hours), and real-time monitoring via TLC or in situ IR spectroscopy .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of imidazol-imines?

Density functional theory (DFT) studies (e.g., B3LYP/SDD) reveal that para-substituted derivatives exhibit reduced HOMO-LUMO gaps (3.5–4.2 eV) compared to unsubstituted analogs, enhancing electrophilicity. Electron-withdrawing groups (e.g., –CF3_3) lower the LUMO energy, facilitating nucleophilic attack at the imine carbon. Natural bond orbital (NBO) analysis further quantifies charge transfer in tautomeric equilibria .

Q. What mechanistic insights explain unexpected product formation in imidazol-imine synthesis?

Competing pathways, such as thiocyanate-mediated cyclization vs. amine condensation, dictate product distribution. For example, in the reaction of 3-thiocyanoacetylacetone with benzylamine, thiocyanate acts as a nucleophile, forming a thiazolidin-2-ylidene intermediate, which undergoes hydroxylation rather than dehydration. Kinetic studies (e.g., time-resolved 1H^{1}\text{H}-NMR) and isotopic labeling (e.g., 18O^{18}\text{O}-H2_2O) confirm water participation in side reactions .

Q. How can computational methods optimize reaction conditions for imidazol-imine derivatives?

Molecular dynamics simulations predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states in thiocyanation steps, reducing activation energy by ~15 kJ/mol compared to ethanol. Machine learning models trained on experimental datasets (e.g., yields, substituent effects) recommend optimal primary amines (e.g., aromatic vs. aliphatic) for target imine scaffolds .

Methodological Notes

  • Synthesis Optimization : Use N-bromosuccinimide (NBS) in stoichiometric excess (1.2 equiv) to ensure complete α-bromination of ketones .
  • Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures with R1_1 < 0.05 for high-resolution data. Twinning parameters (e.g., BASF) resolve overlapping reflections in imine derivatives .
  • Theoretical Calculations : Gaussian 16 with M06-2X/def2-TZVP provides accurate thermodynamic data for tautomer equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.